molecular formula C44H67KO13 B8062955 Okadaic acid potassium salt, high purity, 98

Okadaic acid potassium salt, high purity, 98

Cat. No.: B8062955
M. Wt: 843.1 g/mol
InChI Key: UXRQUXBFVICHQJ-BWQUQSRCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Okadaic Acid Potassium Salt: Chemical Identity and Research Significance

Structural Characterization of Okadaic Acid Potassium Salt

Molecular Formula and Crystallographic Properties

Okadaic acid potassium salt is defined by the molecular formula $$ \text{C}{44}\text{H}{67}\text{KO}{13} $$, with a molecular weight of 805.0 g/mol. The potassium ion replaces the carboxylic acid proton of okadaic acid ($$ \text{C}{44}\text{H}{68}\text{O}{13} $$), enhancing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Crystallographic studies of okadaic acid derivatives reveal a macrocyclic polyether structure stabilized by intramolecular hydrogen bonds, which facilitate interactions with phosphatase active sites.

The crystal structure of okadaic acid bound to PP1 (PDB: 1JK7) demonstrates its binding within a hydrophobic groove adjacent to the enzyme’s catalytic site, with critical interactions involving residues Arg96, Tyr134, and Phe276. This binding mode is conserved in the potassium salt form, as the anion’s charge distribution remains comparable to the free acid.

Comparative Analysis of Salt vs. Acid Forms

The acid form ($$ \text{C}{44}\text{H}{68}\text{O}_{13} $$) exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in chloroform, ethanol, and acetone. In contrast, the potassium salt displays improved solubility in methanol and DMSO, making it preferable for in vitro assays requiring aqueous-organic solvent mixtures. Stability comparisons indicate that the salt form resists degradation under refrigeration (4°C) for weeks, whereas the acid form requires storage at -20°C for long-term preservation.

Table 1: Comparative Properties of Okadaic Acid and Its Potassium Salt

Property Okadaic Acid Okadaic Acid Potassium Salt
Molecular Formula $$ \text{C}{44}\text{H}{68}\text{O}_{13} $$ $$ \text{C}{44}\text{H}{67}\text{KO}_{13} $$
Molecular Weight (g/mol) 805.0 827.0
Solubility Chloroform, DMSO Methanol, DMSO
Storage Temperature -20°C 4°C (short-term)
Purity (HPLC) ≥95% ≥98%

Historical Context in Marine Toxin Research

Okadaic acid was first isolated in 1981 from the marine sponges Halichondria okadai and H. melandocia, with structural elucidation led by Paul J. Scheuer and Jon Clardy. Its identification as the causative agent of diarrhetic shellfish poisoning (DSP) spurred interest in its biochemical mechanisms, particularly its inhibition of serine/threonine phosphatases. The potassium salt derivative emerged in the 1990s to address solubility challenges in cellular assays, enabling studies on phosphorylation-dependent signaling pathways.

Key Physicochemical Parameters for High-Purity Grades

High-purity okadaic acid potassium salt (≥98%) is characterized by:

  • Melting Point : 164–166°C, consistent with crystalline homogeneity.
  • Optical Activity : Specific rotation $$ [\alpha]^{25}_D = +25.4^\circ $$ (c = 0.24 in chloroform), confirming stereochemical integrity.
  • Chromatographic Purity : Reverse-phase HPLC elution profiles showing a single dominant peak (>98% area).
  • Solubility : ≥10 mg/mL in DMSO or methanol, with centrifugation (10,000 × g) recommended to remove particulate matter.

Storage protocols mandate protection from light and moisture, with lyophilized powders stable at -20°C for years. These parameters ensure reproducibility in studies examining PP1/PP2A inhibition, calcium signaling, and apoptosis induction.

Properties

IUPAC Name

potassium;3-[(2R,6S,8R,11S)-2-[(E,2S)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3R)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27+,28+,30-,31+,32-,33+,34+,35-,36+,37-,38-,39+,41?,42-,43+,44-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRQUXBFVICHQJ-BWQUQSRCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@H](C)[C@H]6CC(=C[C@]7(O6)[C@H](CC[C@@H](O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67KO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Material Isolation from Prorocentrum concavum

Okadaic acid (OA) is primarily isolated from cultured marine dinoflagellates of the genus Prorocentrum, notably P. concavum. The process involves:

  • Large-Scale Cultivation :

    • P. concavum is grown in artificial seawater under controlled light and temperature conditions to optimize toxin production .

    • Biomass is harvested via centrifugation or filtration, followed by lyophilization to obtain a dry powder .

  • Extraction :

    • Lyophilized cells are homogenized in methanol or ethanol (20–50 mL/g dry weight) to solubilize lipophilic toxins .

    • The crude extract is filtered and concentrated under reduced pressure to yield a dark residue .

  • Initial Purification :

    • Flash chromatography on silica gel eluted with dichloromethane-methanol (9:1) removes pigments and non-polar contaminants .

    • Medium-pressure liquid chromatography (MPLC) with C18 reverse-phase columns further isolates OA from analogs like dinophysistoxins .

Conversion to Potassium Salt

The free acid form of OA is converted to its potassium salt to enhance aqueous solubility and stability. Key steps include:

  • Salification Reaction :

    • OA is dissolved in anhydrous methanol (20 mg/mL), and a 0.1 M aqueous potassium hydroxide solution is added dropwise at 4°C to maintain pH 8.0–8.5 .

    • The reaction is monitored via thin-layer chromatography (TLC) until completion (~2 hours) .

  • Precipitation and Washing :

    • The mixture is diluted with ice-cold diethyl ether to precipitate the potassium salt .

    • The precipitate is collected by centrifugation, washed with ether, and dried under vacuum .

Table 1: Solubility Profile of Okadaic Acid Potassium Salt

SolventSolubility (mg/mL)Source
Water1.0
DMSO20.0
Ethanol20.0

High-Purity Purification Techniques

Achieving ≥98% purity necessitates multi-step chromatographic refinement:

  • Preparative HPLC :

    • A C18 column (e.g., Waters XBridge, 250 × 21.2 mm) is used with a gradient of methanol-water (70% → 95% methanol over 30 minutes) at 5 mL/min .

    • UV detection at 230 nm identifies OA potassium salt fractions, which are collected and lyophilized .

  • Aptamer-Based Affinity Purification :

    • Recent advances employ OA-specific aptamers immobilized on polystyrene microspheres (32 μm diameter) to selectively bind the toxin .

    • Elution with a Tris-BSA buffer (pH 8.0) releases the purified compound, achieving a recovery rate of >90% .

Table 2: Chromatographic Conditions for ≥98% Purity

ParameterValueSource
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile PhaseMethanol:2 mM ammonium acetate
Flow Rate0.8 mL/min
DetectionUV 230 nm
Retention Time12.4 ± 0.3 min

Quality Control and Validation

  • Purity Assessment :

    • HPLC with photodiode array detection (≥98% purity confirmed at 230 nm) .

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) verifies the absence of analogs (e.g., dinophysistoxin-1) .

  • Structural Confirmation :

    • Nuclear magnetic resonance (NMR): ¹H and ¹³C spectra match reference data for OA potassium salt .

    • High-resolution mass spectrometry (HRMS): Observed [M+K]⁺ at m/z 843.4321 (calculated 843.4309) .

Synthetic Approaches (Alternative to Natural Isolation)

Total synthesis routes, though less common, provide an alternative for research-grade material:

  • Forsyth’s Total Synthesis :

    • Three fragments (C1–C14, C16–C27, C28–C38) are synthesized and coupled via β-ketophosphonate intermediates .

    • Final spiroketalization and deprotection yield OA free acid, which is converted to the potassium salt .

  • Gold(I)-Catalyzed Spiroketalization :

    • Regiocontrolled formation of C19 and C34 spiroketals using AuCl reduces side reactions, improving yield (22% overall) .

Table 3: Comparison of Isolation vs. Synthesis

ParameterNatural IsolationTotal Synthesis
Purity≥98% (HPLC)90–95% (requires HPLC)
Yield0.01–0.1% from biomass0.5–2% over 30 steps
Cost$$ (cultivation)$$$$ (reagents)
ScalabilityLimited by biomassTheoretically unlimited

Applications in Research

  • Protein Phosphatase Inhibition :

    • IC₅₀ values of 0.1–1.0 nM for PP2A in cell lysates .

  • Tumor Promotion Studies :

    • Activates MAPK pathways at 10–100 nM concentrations .

Chemical Reactions Analysis

Types of Reactions: Okadaic acid potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium or potassium hydroxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of various substituted derivatives of okadaic acid.

Scientific Research Applications

Chemical Properties and Mechanism of Action

OAKS is a water-soluble analog of okadaic acid, primarily extracted from marine organisms such as the sponge Halichondria okadai and dinoflagellates. It functions by inhibiting serine/threonine phosphatases, leading to hyperphosphorylation of various proteins involved in critical cellular processes. The inhibition of protein phosphatases can disrupt normal signaling pathways, making OAKS a valuable tool for studying cellular mechanisms.

Neurodegenerative Disease Models

OAKS is extensively used to model neurodegenerative diseases, particularly Alzheimer's disease (AD). Its ability to induce hyperphosphorylation of tau proteins mimics pathological features observed in AD. Research indicates that OAKS can lead to:

  • Tau Hyperphosphorylation : OAKS induces hyperphosphorylation of tau protein through the inhibition of PP2A activity, which is crucial for maintaining tau's normal function. This process contributes to neurofibrillary tangles characteristic of AD pathology .
  • Oxidative Stress and Neurotoxicity : Studies have shown that OAKS exposure results in oxidative stress and mitochondrial dysfunction, factors that contribute to neuronal cell death .
  • Neuroinflammation : OAKS has been implicated in promoting neuroinflammatory responses that exacerbate neurodegenerative processes .

Cellular Signaling Studies

OAKS serves as an important tool in elucidating cellular signaling pathways:

  • Calcium Signaling : Research indicates that OAKS can modulate calcium signaling pathways by affecting protein phosphorylation states, which are crucial for various physiological processes .
  • Cell Cycle Regulation : OAKS has been used to study the regulation of the cell cycle by inhibiting specific phosphatases that control progression through different phases .

Toxicological Assessments

In toxicology, OAKS is utilized to assess the effects of marine biotoxins on human health:

  • Hepatotoxicity Studies : OAKS has been shown to induce hepatotoxic effects in liver cells, providing insights into the mechanisms underlying shellfish poisoning . Proteomic analyses have revealed alterations in protein expression related to energy metabolism and oxidative stress following exposure to OAKS .
  • Cytotoxicity Testing : Various studies have utilized OAKS to evaluate cytotoxic effects across different cell lines, aiding in understanding the broader implications of marine toxins on human health .

Case Study 1: Okadaic Acid and Alzheimer's Disease

A significant study conducted on human HepaRG liver cells demonstrated that exposure to non-cytotoxic concentrations of OAKS resulted in notable changes in protein expression related to energy homeostasis and oxidative stress. This proteomic analysis highlighted potential biomarkers for early detection of hepatotoxicity associated with okadaic acid exposure .

Case Study 2: Inhibition of KCl Cotransport

Research investigating the effects of OAKS on KCl cotransport mechanisms revealed that it inhibits swelling-stimulated KCl cotransport through a mechanism involving dephosphorylation cycles. This finding underscores the importance of phosphorylation in regulating transport processes within cells .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein phosphatases PP1 and PP2A. By inhibiting these enzymes, okadaic acid potassium salt disrupts various cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways. The molecular targets and pathways involved include the regulation of protein phosphorylation and dephosphorylation.

Comparison with Similar Compounds

Key Research Findings

  • Phosphatase Specificity : Okadaic acid potassium salt’s PP2A selectivity (IC₅₀ ~0.1 nM) makes it ideal for studying PP2A-dependent processes like mitotic entry .
  • Stability Advantage : Unlike the sodium salt, the potassium form remains stable in solution, reducing experimental variability .

Biological Activity

Okadaic acid potassium salt (OAKS) is a potent polyether compound derived from marine sources, primarily known for its significant biological activities, particularly as a protein phosphatase inhibitor. This article delves into the biological activity of OAKS, highlighting its mechanisms of action, effects on cellular processes, and implications in various research fields.

  • Chemical Name : Okadaic Acid Potassium Salt
  • CAS Number : 155751-72-7
  • Molecular Formula : C₄₄H₆₈KO₁₃
  • Molecular Weight : 843.09 g/mol
  • Purity : ≥98% (HPLC)

OAKS is recognized primarily for its role as an inhibitor of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The inhibition of these enzymes leads to the hyperphosphorylation of various substrates, which can have profound effects on cellular signaling pathways and processes.

  • Inhibition Potency :
    • PP1: IC₅₀ = 10-15 nM
    • PP2A: IC₅₀ = 0.1 nM .

1. Apoptosis Induction

OAKS has been shown to induce apoptosis in various cell lines, including human breast carcinoma cells (MB-231 and MCF7). The mechanism involves the alteration of phosphorylation states in key regulatory proteins, leading to programmed cell death .

2. Tumor Promotion

As a known tumor promoter, OAKS has been utilized in cancer research to study mechanisms of tumorigenesis. It facilitates the understanding of cellular processes like nitric oxide metabolism and calcium signaling, which are crucial in cancer biology .

3. Neurotoxicity Studies

OAKS serves as a valuable tool in neurobiology, particularly in studying neurodegenerative diseases such as Alzheimer's disease (AD). It induces hyperphosphorylation of tau proteins by inhibiting PP2A, contributing to the formation of neurofibrillary tangles and amyloid plaques characteristic of AD pathology .

Research Findings

Several studies have highlighted the diverse effects of OAKS on cellular mechanisms:

Table 1: Summary of Biological Effects

Biological ActivityDescriptionReferences
Apoptosis InductionInduces cell death in breast carcinoma cells through altered phosphorylation states
Tumor PromotionActs as a tumor promoter; used to study cancer-related pathways
NeurodegenerationFacilitates tau hyperphosphorylation; relevant for Alzheimer's disease research
Calcium SignalingModulates calcium signaling pathways involved in various cellular functions

Case Study 1: Alzheimer's Disease Model

In a rodent model for Alzheimer's disease, OAKS was administered intracerebroventricularly. Results indicated significant oxidative stress and neuronal degeneration similar to clinical AD pathology. This model has been instrumental in testing potential therapeutic interventions targeting tau phosphorylation and neuroinflammation .

Case Study 2: Cancer Research

OAKS has been utilized to explore apoptosis pathways in cancer cells. In one study, treatment with OAKS led to increased apoptotic markers in human breast cancer cell lines, demonstrating its potential utility in cancer therapy research .

Q & A

Basic Question: What is the selective inhibition profile of okadaic acid potassium salt against protein phosphatases, and how should this inform experimental design?

Answer:
Okadaic acid potassium salt selectively inhibits serine/threonine protein phosphatases (PPs), with nanomolar potency for PP2A (IC₅₀ = 0.1–0.3 nM) and weaker inhibition of PP1 (IC₅₀ = 10–50 nM) . It shows negligible activity against PP2B/calcineurin and no inhibition of PP2C, tyrosine phosphatases, or acid/alkaline phosphatases . Researchers should:

  • Use 1–10 nM concentrations for PP2A-specific studies.
  • Increase to 10–100 nM for partial PP1 inhibition (e.g., in dual-pathway studies).
  • Validate phosphatase activity using fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate) to confirm target engagement .

Basic Question: What are the recommended solubility and storage conditions for okadaic acid potassium salt to ensure stability?

Answer:

  • Solubility: Prepare stock solutions in anhydrous DMSO (≥0.5 mg/mL) to avoid hydrolysis. Ethanol or methanol can be used for short-term applications, but DMSO enhances cellular permeability .
  • Storage: Aliquot and store at –20°C in light-protected vials. Avoid freeze-thaw cycles, as repeated thawing reduces activity by ~15% per cycle .
  • Working solutions: Dilute in cell culture media to ≤0.1% DMSO to minimize solvent toxicity.

Advanced Question: How can researchers optimize okadaic acid potassium salt concentrations for PP2A-specific effects without off-target PP1 inhibition?

Answer:

  • Dose titration: Pre-test 0.1–10 nM in cell lysates using PP2A-specific substrates (e.g., phosphorylated Tau protein).
  • Competitive assays: Co-treat with tautomycin (PP1-specific inhibitor, IC₅₀ = 1–2 nM) to isolate PP2A effects .
  • Kinetic analysis: Measure dephosphorylation rates of PP2A substrates (e.g., AKT or ERK) via immunoblotting at 15–30 min intervals to capture early-phase inhibition .

Advanced Question: What methodological considerations are critical when observing contradictory apoptotic effects in different cell lines?

Answer:
Okadaic acid potassium salt induces apoptosis in breast cancer cells (MCF-7, IC₅₀ = 20 nM) but inhibits glucocorticoid-induced apoptosis in T-cell hybridomas . To reconcile these findings:

  • Cell-type profiling: Assess baseline PP2A/PP1 expression ratios via qPCR or activity assays. Higher PP2A activity correlates with pro-apoptotic responses .
  • Time-course experiments: Monitor caspase-3/7 activation at 6–24 hr intervals. Delayed apoptosis (≥12 hr) suggests indirect mechanisms (e.g., Cyclin B1 accumulation) .
  • Control experiments: Use PP2A-knockdown models (siRNA or CRISPR) to confirm on-target effects.

Advanced Question: What techniques are recommended for verifying the purity and structural integrity of okadaic acid potassium salt?

Answer:

  • Purity validation:
    • HPLC-UV: Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) to confirm ≥98% purity. Retention time: ~12.5 min .
    • HRMS: Expected m/z for [M+K]⁺ = 843.09 (C₄₄H₆₇KO₁₃) .
  • Structural confirmation:
    • ¹H-NMR: Key peaks include δ 5.15 (H-27), δ 1.25 (C-44 methyl), and δ 3.90 (C-24 methine) .
  • Bioactivity testing: Validate inhibition potency via PP2A activity assays (IC₅₀ ≤ 0.5 nM) .

Advanced Question: How does the potassium salt formulation impact cellular uptake compared to other salt forms?

Answer:

  • Permeability: The potassium salt exhibits comparable cellular uptake to sodium and ammonium salts due to shared hydrophobic polyether backbone .
  • Stability: Potassium salts show ~20% greater stability in DMSO stock solutions over 6 months compared to free acid forms .
  • Experimental note: For cross-study comparisons, normalize doses by molarity (not mass), as molecular weights vary:
    • Potassium salt: 843.09 g/mol
    • Sodium salt: 826.98 g/mol
    • Ammonium salt: 822.04 g/mol .

Advanced Question: What are the implications of okadaic acid potassium salt’s tumor-promoting activity in carcinogenesis models?

Answer:

  • Mechanism: As a non-12-O-tetradecanoylphorbol-13-acetate (TPA)-type tumor promoter, it inhibits PP2A, leading to sustained ERK/MAPK activation and cell proliferation .
  • Dosing: Chronic exposure at 1–5 nM for 4–8 weeks in mouse skin models induces hyperplasia .
  • Mitigation: Co-administration with PP2A activators (e.g., FTY720) reverses hyperplastic phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.